

compatibility testing of lauryl lactate with other formulation excipients

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lauryl Lactate*

Cat. No.: *B030782*

[Get Quote](#)

Lauryl Lactate Formulation Technical Support Center

Welcome to the Technical Support Center for **Lauryl Lactate**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility and use of **lauryl lactate** in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is **Lauryl Lactate** and what are its primary functions in a formulation?

Lauryl Lactate is the ester of lauryl alcohol and lactic acid.^{[1][2]} It is a lightweight, non-greasy emollient and skin-conditioning agent widely used in cosmetic and pharmaceutical applications.^{[3][4]} Its primary functions include:

- Emolliency: It softens and soothes the skin, leaving a smooth and soft feel without being heavy.^[3]
- Skin Conditioning: It helps to improve skin texture and provides moisturization.^[4]

- Solubilizer: It can be used to dissolve hydrophobic molecules, such as some active pharmaceutical ingredients (APIs).[5]
- Viscosity Building: In surfactant-based systems like shampoos and body washes, it can help to build viscosity and enhance lather creaminess.[6]
- Greasiness Reduction: It can reduce the greasy or tacky feeling of other ingredients, such as petrolatum.[6]

Q2: In what types of products is **Lauryl Lactate** commonly used?

Lauryl Lactate is a versatile ingredient found in a wide range of personal care products, including:[2][7]

- Moisturizers, creams, and lotions
- Cleansing products
- Sunscreens
- Makeup
- Shampoos and conditioners
- Hair dyes and other hair care products

Q3: What is the recommended usage level for **Lauryl Lactate**?

The typical use level for **Lauryl Lactate** in formulations is between 0.5% and 5%. [6] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic products at concentrations of 10% or less.[8]

Q4: I am observing instability in my emulsion containing **Lauryl Lactate**. What could be the cause?

Several factors could contribute to emulsion instability. Consider the following troubleshooting steps:

- pH of the Formulation: **Lauryl Lactate** is an ester and can be susceptible to hydrolysis under strongly acidic or alkaline conditions. It performs best at a neutral pH.^[4] Verify that the pH of your formulation is within a stable range, ideally between 3.5 and 7.
- Emulsifier System: While **Lauryl Lactate** is generally easy to emulsify, the choice and concentration of the emulsifier are critical.^[4] Ensure your emulsifier system is robust enough for the oil phase concentration and type. Consider adjusting the HLB of your emulsifier system or trying a different type of emulsifier.
- Order of Addition: Review your manufacturing process. The phase in which you are adding the **Lauryl Lactate** and the temperature at each step can impact emulsion stability.
- Ingredient Interactions: Check for potential incompatibilities with other excipients in your formulation.

Q5: My product containing **Lauryl Lactate** has a thinner than expected viscosity. How can I increase it?

If you are experiencing low viscosity, consider the following:

- Choice of Thickener: **Lauryl Lactate**'s interaction with thickeners can vary. If you are using a carbomer, ensure it is properly neutralized. With natural gums like xanthan gum, the concentration may need to be optimized. In surfactant systems, **Lauryl Lactate** itself can act as a thickener.^[9]
- Concentration of **Lauryl Lactate**: While it can contribute to viscosity, higher concentrations of this emollient may also plasticize some polymer networks, leading to a decrease in viscosity. Experiment with different concentrations of **Lauryl Lactate** and your chosen thickener.
- Processing Parameters: The degree of homogenization and the temperature during processing can affect the final viscosity of an emulsion.

Data on Physicochemical Properties and Compatibility

Below are tables summarizing key data for **Lauryl Lactate** to aid in your formulation development.

Table 1: Physical and Chemical Properties of **Lauryl Lactate**

Property	Value	Reference(s)
INCI Name	Lauryl Lactate	[6]
CAS Number	6283-92-7	[6]
Appearance	Colorless to yellowish liquid	[6]
Odor	Faint, characteristic	[6]
Solubility	Soluble in alcohol.[10][11] Partly water-soluble.[6]	
Specific Gravity (@ 25°C)	0.910 - 0.922	[5][10]
Refractive Index (@ 25°C)	1.4417 - 1.4456	[5][10]
Flash Point	132.78 °C (271.00 °F)	[5][10]

Table 2: Solubility of **Lauryl Lactate** in Common Cosmetic Excipients (Qualitative)

Excipient Type	Excipient Example	Compatibility/Solubility
Polar Solvents	Water	Very low solubility/Partly soluble
Ethanol	Soluble[10][11]	
Propylene Glycol	Soluble	
Oils & Esters	Mineral Oil	Soluble
Caprylic/Capric Triglyceride	Soluble	
Isopropyl Myristate	Soluble	
Dimethicone	Soluble	

Table 3: Compatibility of **Lauryl Lactate** with Common Formulation Excipients (Qualitative)

Excipient Type	Excipient Example	Compatibility Notes
Emulsifiers	Glyceryl Stearate	Generally compatible. Lauryl Lactate is easy to incorporate into o/w emulsions.
Polysorbate 80	Good compatibility.	
Cetearyl Alcohol	Compatible, often used together in cream and lotion bases.	
Thickeners	Carbomer	Compatible. Ensure proper neutralization of the carbomer for optimal viscosity.
Xanthan Gum	Compatible. Can be used to build viscosity in aqueous and emulsion systems.	
Hydroxyethylcellulose	Compatible.	
Antioxidants	Tocopherol (Vitamin E)	Compatible. Standard antioxidant for the oil phase.
BHT/BHA	Compatible.	
Preservatives	Phenoxyethanol	Compatible.
Parabens	Compatible.	

Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability

This protocol outlines a method for assessing the physical stability of an oil-in-water (o/w) emulsion containing **Lauryl Lactate**.

1. Objective: To determine the physical stability of a cosmetic emulsion under accelerated aging conditions.

2. Materials & Equipment:

- Test emulsion formulation containing **Lauryl Lactate**.
- Control emulsion formulation (without **Lauryl Lactate** or with a benchmark emollient).
- Glass jars with airtight lids.
- Laboratory oven capable of maintaining $45^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
- Refrigerator capable of maintaining $4^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
- Freezer capable of maintaining $-10^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
- Centrifuge.
- Microscope with a camera.
- Viscometer.
- pH meter.

3. Procedure:

- Initial Characterization (Time 0):
 - Measure the pH and viscosity of the freshly prepared emulsion.
 - Observe and record the macroscopic appearance (color, homogeneity, texture).
 - Perform a microscopic analysis to observe the initial droplet size and distribution.
- Accelerated Stability Testing:
 - Thermal Stress: Store samples at the following conditions for a period of 12 weeks:
 - Room Temperature (25°C)
 - Elevated Temperature (45°C)
 - Refrigerated (4°C)
 - Freeze-Thaw Cycling: Subject samples to three to five cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours.[\[12\]](#)

- Centrifugation: Heat a sample to 50°C and centrifuge at 3000 rpm for 30 minutes. Observe for any signs of separation or creaming.[12]
- Evaluation Intervals:
- Evaluate the samples at 24 hours, 1 week, 4 weeks, 8 weeks, and 12 weeks.
- Parameters to Evaluate:
- Macroscopic Appearance: Look for any changes in color, odor, phase separation, creaming, or sedimentation.
- pH: Measure the pH of the emulsion. A significant change can indicate instability.
- Viscosity: Measure the viscosity. A significant drop in viscosity can indicate emulsion breaking.
- Microscopic Appearance: Observe the emulsion under a microscope to check for changes in droplet size, signs of coalescence, or crystal growth.

4. Data Interpretation:

- A stable formulation will show minimal changes in all evaluated parameters throughout the study period. A product that remains stable at 45°C for three months is generally considered to have a shelf life of at least two years at room temperature.[12]

Protocol 2: Sensory Panel Evaluation of Formulations Containing **Lauryl Lactate**

This protocol describes how to conduct a sensory evaluation to assess the skin feel of a formulation containing **Lauryl Lactate**.

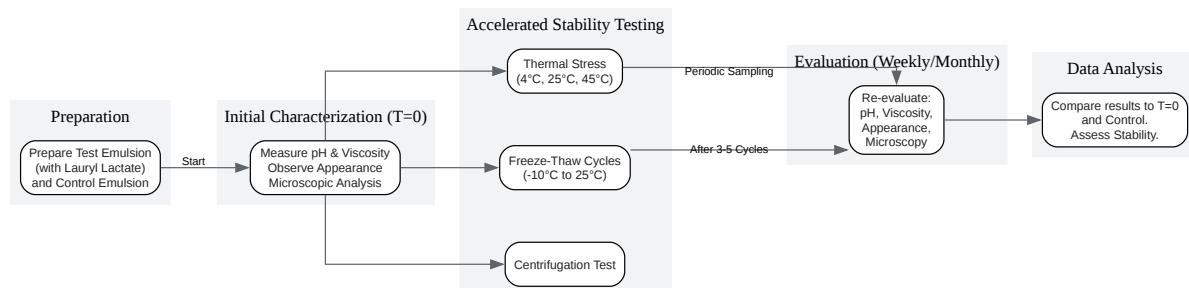
1. Objective: To compare the sensory attributes of a formulation containing **Lauryl Lactate** to a control formulation.

2. Materials & Equipment:

- Test formulation with **Lauryl Lactate**.
- Control formulation (e.g., without **Lauryl Lactate** or with a different emollient).
- A panel of at least 10 trained sensory assessors.

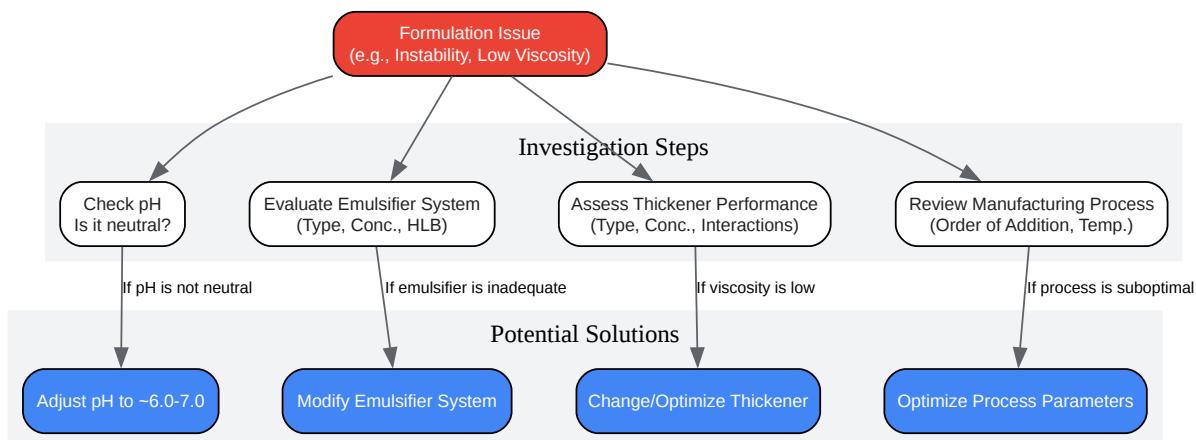
- A controlled environment with consistent temperature and humidity.
- Standardized evaluation forms.
- Water and neutral soap for hand washing.

3. Procedure:


- Panelist Training: Train panelists on the sensory attributes to be evaluated (e.g., spreadability, absorbency, slipperiness, oiliness, residue, softness).[13]
- Sample Preparation: Code the samples with random three-digit numbers to blind the panelists.
- Evaluation:
 - Panelists should wash and dry their hands before starting.
 - Apply a standardized amount of the first product to a designated area on the forearm.
 - Evaluate the product during and after application for the predefined sensory attributes.
 - Panelists should cleanse their palate (in this case, their skin) between samples.
 - Repeat the process for the second sample.
- Data Collection: Panelists will rate each attribute on a linear scale (e.g., from 0 to 100).[14]

4. Data Analysis:

- Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in the sensory profiles of the formulations.[13]


Diagrams

Below are diagrams illustrating key workflows and relationships relevant to the compatibility testing of **Lauryl Lactate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Emulsion Stability Testing.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Formulation Issues with **Lauryl Lactate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LAURYL LACTATE - Ataman Kimya [atamanchemicals.com]
- 2. lesielle.com [lesielle.com]
- 3. specialchem.com [specialchem.com]
- 4. LAURYL LACTATE - Ataman Kimya [atamanchemicals.com]
- 5. LAURYL LACTATE - Ataman Kimya [atamanchemicals.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Lauryl Lactate | Kao Chemicals EU [kaochemicals-eu.com]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. tks | publisher, event organiser, media agency | Looking for sustainable alternatives in Thickeners?Lauryl Lactate - effective and easy to formulate - tks | publisher, event organiser, media agency [teknoscienze.com]
- 10. lauryl lactate, 6283-92-7 [thegoodsentscompany.com]
- 11. Lauryl Lactate | C15H30O3 | CID 22692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [compatibility testing of lauryl lactate with other formulation excipients]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030782#compatibility-testing-of-lauryl-lactate-with-other-formulation-excipients>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com